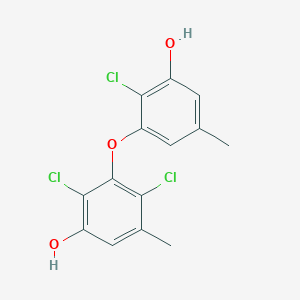
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol is a synthetic organic compound It is characterized by its complex aromatic structure, which includes multiple chlorine and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol typically involves multiple steps, including halogenation, hydroxylation, and etherification reactions The starting materials are usually simpler aromatic compounds that undergo chlorination to introduce chlorine atoms at specific positions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions (temperature, pressure, and catalysts) are optimized for maximum yield and purity. The process would include steps for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, although specific applications would require further research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol would depend on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular functions. The molecular pathways involved would vary based on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenol: A simpler compound with similar chlorination but lacking the additional hydroxyl and methyl groups.
3,5-Dichloro-2-hydroxybenzoic acid: Contains similar functional groups but with a different core structure.
2,4,6-Trichlorophenol: Another chlorinated phenol with different substitution patterns.
Uniqueness
2,4-Dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol is unique due to its specific arrangement of chlorine, hydroxyl, and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications
Propriétés
Numéro CAS |
144429-63-0 |
|---|---|
Formule moléculaire |
C14H11Cl3O3 |
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
2,4-dichloro-3-(2-chloro-3-hydroxy-5-methylphenoxy)-5-methylphenol |
InChI |
InChI=1S/C14H11Cl3O3/c1-6-3-8(18)12(16)10(4-6)20-14-11(15)7(2)5-9(19)13(14)17/h3-5,18-19H,1-2H3 |
Clé InChI |
QPVDWOREWKDUHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)OC2=C(C(=CC(=C2Cl)O)C)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-3-[C-methyl-N-(2-pyridin-2-ylethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12546525.png)

![5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B12546546.png)
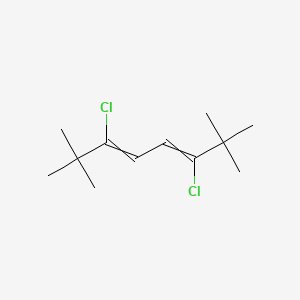

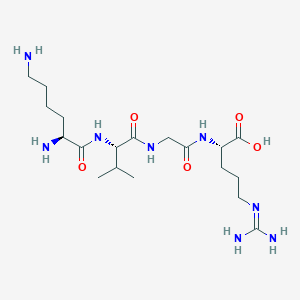
![1,4-Dibromo-2-[(6-bromohexyl)oxy]-5-(hexyloxy)benzene](/img/structure/B12546582.png)
![Pentanoic acid, 4-cyano-4-[[(diethylamino)thioxomethyl]thio]-](/img/structure/B12546585.png)
![1-[(Iodoacetyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B12546589.png)

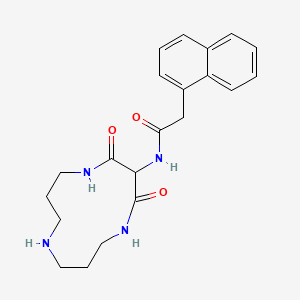
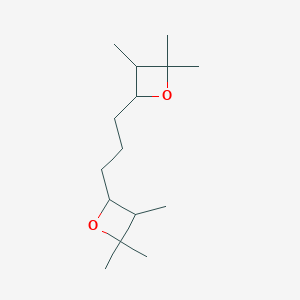
![2-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}ethan-1-ol](/img/structure/B12546614.png)

